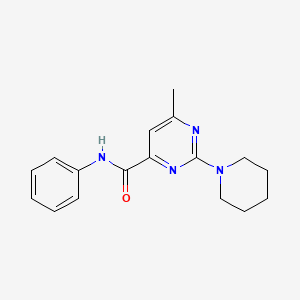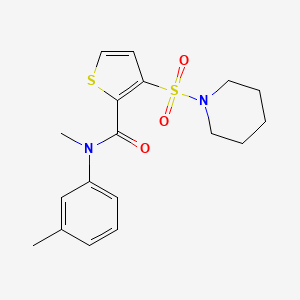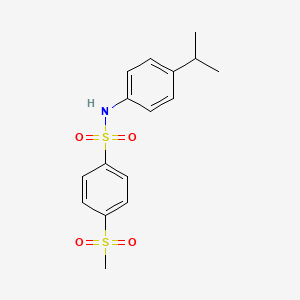![molecular formula C14H13F2NO2 B7561816 N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide, also known as DMF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF belongs to the class of compounds known as furan carboxamides, which are characterized by their ability to modulate immune responses.
Wirkmechanismus
The exact mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide is not fully understood, but it is believed to modulate immune responses by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells and tissues. N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide also decreases the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These effects contribute to the anti-inflammatory and antioxidant properties of N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide is a stable and easy to handle compound, making it a suitable candidate for lab experiments. However, N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide is highly reactive towards water and can hydrolyze rapidly, leading to the formation of undesirable by-products. N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide research. One area of interest is the development of novel N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide analogs with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide's potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide and its effects on immune responses.
Synthesemethoden
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide can be synthesized by reacting 3-methylfuran-2-carboxylic acid with 3,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a dehydrating agent such as thionyl chloride to yield N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide has been extensively studied for its immunomodulatory properties and has shown promising results in the treatment of various autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases.
Eigenschaften
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-8-5-6-19-13(8)14(18)17-9(2)10-3-4-11(15)12(16)7-10/h3-7,9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVNROZUQZGNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC(C)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)